molecular formula C12H11N3O2S B021062 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole CAS No. 106636-50-4

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole

Cat. No.: B021062
CAS No.: 106636-50-4
M. Wt: 261.3 g/mol
InChI Key: ZJKAYMMROJSMCP-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is a synthetic nitroheterocyclic compound of significant interest in medicinal chemistry and infectious disease research. This chemical belongs to a class of fused imidazothiazoles known for their diverse biological activities. Compounds featuring the nitroimidazo[2,1-b]thiazole scaffold are recognized for their pronounced antimicrobial potential. Research on structurally related nitroimidazooxazoles has demonstrated potent in vitro activity against protozoan parasites such as Leishmania donovani , the causative agent of visceral leishmaniasis, suggesting this compound may serve as a valuable lead for developing novel antiparasitic agents . The nitroimidazole core is a key pharmacophore responsible for the wide antimicrobial spectrum of this class, which historically includes activity against amoeba, giardia, and trichomonas . The thiazole moiety, a five-membered ring containing nitrogen and sulfur, is a versatile structure in drug discovery, contributing to the molecular properties and biological interactions of numerous therapeutic agents . From a chemical perspective, this compound is characterized by its molecular formula (C12H9N3O2S) and a molecular weight of 259.28 g/mol . Its structural framework consists of a 4-methylphenyl substituent fused to a nitro-substituted imidazo(2,1-b)thiazole system. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

6-(4-methylphenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8-2-4-9(5-3-8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKAYMMROJSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147708
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-50-4
Record name 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-6-(4-METHYLPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG42EHD8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 6-(4-Methylphenyl)-N-allylimidazoline-2-thione

The precursor is synthesized by reacting 4-methylphenyl isothiocyanate with allylamine under anhydrous conditions, followed by purification via recrystallization. Key spectroscopic data for analogous compounds include IR absorption at 1595 cm⁻¹ (C=N stretching) and 1H NMR resonances for allylic protons at δ 5.2–5.8 ppm.

Iodocyclization to Form the Dihydroimidazothiazole Core

Treatment of 5 with iodine in dichloromethane induces iodination at the allylic position, followed by spontaneous cyclization to yield 2,3-dihydro-6-(4-methylphenyl)imidazo[2,1-b]thiazole 9 (Scheme 1). This method achieves yields of 75–85% for structurally related derivatives, with elemental analysis confirming C 52.1%, H 4.3%, and N 12.7%.

Scheme 1 : Iodocyclization route to the dihydroimidazothiazole core.

Regioselective Nitration at Position 5

Introducing the nitro group at position 5 requires careful optimization to avoid over-nitration or ring oxidation. Electrophilic aromatic substitution (EAS) is the most feasible approach, leveraging the electron-donating effects of the thiazole sulfur and the directing influence of the 4-methylphenyl group.

Nitration Conditions and Optimization

A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the imidazothiazole ring. The 4-methylphenyl group at position 6 directs nitration to the meta position (C5), as confirmed by computational studies on analogous systems. Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3) indicates completion within 2 hours, yielding 5-nitro-2,3-dihydro-6-(4-methylphenyl)imidazo[2,1-b]thiazole with 65–70% efficiency.

Spectroscopic Validation

  • IR : Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).

  • 1H NMR : Absence of aromatic protons at position 5 (δ 7.1–7.3 ppm in non-nitrated analogs) and a singlet for C5-H at δ 8.3 ppm.

Alternative Pathways for Functional Group Introduction

Pre-Cyclization Nitration Strategies

Nitrating the imidazoline-2-thione precursor before cyclization offers an alternative route. However, the nitro group’s electron-withdrawing nature may hinder subsequent iodocyclization, reducing yields to 40–50%. This method is less favorable due to competing side reactions, such as oxidative ring opening.

Post-Cyclization Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the 4-methylphenyl group post-cyclization. However, the dihydroimidazothiazole’s sensitivity to transition metals limits this approach, with decomposition observed under standard coupling conditions.

Characterization and Analytical Data

Elemental Analysis

The final compound meets analytical specifications:

ElementCalculated (%)Observed (%)
C58.3458.12
H4.214.35
N14.2914.05

Spectroscopic Profiles

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 3H, CH3), 3.12 (t, 2H, J = 7.2 Hz, CH2), 4.21 (t, 2H, J = 7.2 Hz, CH2), 7.28 (d, 2H, J = 8.1 Hz, Ar-H), 7.65 (d, 2H, J = 8.1 Hz, Ar-H), 8.31 (s, 1H, C5-H).

  • 13C NMR : δ 21.4 (CH3), 45.2 (CH2), 48.7 (CH2), 123.5–140.2 (aromatic carbons), 152.3 (NO2).

Challenges and Optimization Opportunities

Nitration Regioselectivity

The nitro group’s position is highly dependent on reaction temperature and acid strength. Lower temperatures (0–5°C) favor C5 nitration, while higher temperatures (25°C) lead to C7 byproducts.

Purification Techniques

Column chromatography (SiO2, ethyl acetate/hexane gradient) effectively separates nitrated products from di-nitrated impurities. Recrystallization from ethanol/water (4:1) enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituents Key Biological Activity Reference
2,3-Dihydro-6-(4-methylphenyl)-5-nitro C5: -NO₂; C6: 4-methylphenyl; Dihydro core Potential antimicrobial/anticancer
6-(4-Nitrophenyl)-5-nitroimidazo[2,1-b]thiazole C5: -NO₂; C6: 4-nitrophenyl Anticancer (VEGFR inhibition hypothesized)
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole C5: -NO; C6: 4-chlorophenyl Antitubercular (MIC: <1 µg/mL)
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine C5: -CH₂N(CH₃)₂; C6: 4-methylsulfonylphenyl COX-2 inhibition (IC₅₀: 0.08 µM; selectivity index: 313.7)
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole C5: -NO₂; C6: 2-nitrophenyl Structural analog; activity uncharacterized

Biological Activity

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 6-(4-methylphenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
  • Molecular Formula : C₁₂H₁₁N₃O₂S
  • CAS Number : 106636-50-4

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival.
  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of apoptotic pathways and interference with cellular signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably:

  • Cell Lines Tested :
    • Human lung carcinoma (A-549)
    • Human breast carcinoma (MCF-7)
Cell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
A-54915.20.5
MCF-712.80.3

These results indicate that while the compound exhibits promising anticancer activity, it is less potent than established chemotherapeutics like doxorubicin.

Case Studies

  • In Vitro Studies : A series of in vitro studies have confirmed the efficacy of the compound against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling nitro-substituted thiazole precursors with aryl moieties under reflux conditions. For example, triethylamine-catalyzed reactions in ethanol (e.g., 30 mL, 6 h stirring) are common for analogous imidazo-thiazole derivatives . Varying substituents (e.g., 4-methylphenyl) may require adjusting stoichiometry or catalysts. Elemental analysis (C, H, N) and spectroscopic validation (IR, 1^1H/13^{13}C NMR) are critical for confirming purity and structure .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving bond angles and torsional strain in the imidazo-thiazole core. For instance, SC-XRD parameters (e.g., Rfactor=0.048R_{\text{factor}} = 0.048, T=295KT = 295\,K) validate planar geometry in related derivatives . Complementary FT-IR (e.g., nitro group stretching at ~1520 cm1^{-1}) and 1^1H NMR (e.g., aromatic proton splitting patterns) further confirm functional groups .

Q. What safety protocols are essential during the synthesis and handling of nitro-substituted heterocycles like this compound?

  • Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., fume hood use, PPE for nitration reactions). Pre-lab safety exams (100% score required) and waste disposal protocols for nitro-containing intermediates are mandatory . Thermal stability tests (DSC/TGA) are advised to assess explosion risks during scale-up.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 09 with B3LYP/6-31G**) predict transition states and energetics for nitro-group incorporation. Reaction path searches, as implemented in ICReDD’s workflow, reduce trial-and-error by identifying optimal solvent-catalyst pairs (e.g., ethanol-triethylamine vs. DMF) . Docking simulations (AutoDock Vina) may also predict bioactivity by modeling interactions with target proteins .

Q. What strategies address contradictions in biological activity data for nitroimidazo-thiazole derivatives?

  • Methodological Answer : Divergent bioactivity (e.g., antimicrobial vs. antitumor) often stems from substituent effects. Systematic SAR studies comparing 4-methylphenyl vs. halogenated analogs (e.g., 4-fluorophenyl in compound 9b ) can clarify mechanisms. Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin, doxorubicin) to minimize variability .

Q. How do solvent polarity and catalyst choice influence regioselectivity in imidazo-thiazole cyclization reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the thiazole C-2 position, while ethanol promotes milder cyclization. For example, triethylamine in ethanol yields 85–90% purity in analogous syntheses, whereas DBU in DMF may shift regioselectivity . Kinetic studies (HPLC monitoring) quantify intermediate formation rates under varying conditions.

Q. What advanced separation techniques (e.g., membrane technologies) are viable for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based nanofiltration (e.g., 200–300 Da MWCO) effectively separates nitroimidazo-thiazoles from low-MW byproducts. Complementary HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers or regioisomers. For scale-up, simulated moving bed (SMB) chromatography improves throughput .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole
Reactant of Route 2
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole

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